molecular formula C10H20O2 B1284045 2-Ethyl-2-methylheptanoic acid CAS No. 31080-38-3

2-Ethyl-2-methylheptanoic acid

Cat. No.: B1284045
CAS No.: 31080-38-3
M. Wt: 172.26 g/mol
InChI Key: KTCIQOVSDDBEIG-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes both ethyl and methyl groups attached to the heptanoic acid backbone.

Scientific Research Applications

2-Ethyl-2-methylheptanoic acid has a wide range of applications in scientific research:

Safety and Hazards

“2-Ethyl-2-methylheptanoic acid” is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-2-methylheptanoic acid are currently unknown. The compound is a derivative of heptanoic acid, which is a fatty acid .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Fatty acids generally interact with their targets by binding to them, which can alter the target’s activity . This can lead to changes in cellular processes, such as metabolism or signal transduction .

Biochemical Pathways

As a fatty acid derivative, it may be involved in lipid metabolism . Fatty acids are key components of cell membranes and are also used for energy storage and signaling . Therefore, changes in fatty acid levels can have broad effects on cellular function .

Pharmacokinetics

Fatty acids are generally well-absorbed and can be distributed throughout the body . They are metabolized in the liver and can be excreted in the urine or feces . These properties can affect the compound’s bioavailability, or the amount of the compound that is able to reach its targets .

Result of Action

Changes in fatty acid levels can affect a variety of cellular processes, including membrane fluidity, signal transduction, and energy storage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds can affect its absorption and distribution . Additionally, changes in pH or temperature can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylheptanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. This process typically uses an alkyl halide and a strong base to form the desired product. The reaction conditions often include the use of solvents like ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of precursors or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Comparison with Similar Compounds

    2-Methylheptanoic acid: Similar in structure but lacks the ethyl group.

    2-Ethylhexanoic acid: Contains an ethyl group but has a different carbon chain length.

    2-Ethyl-2-methyloctanoic acid: Similar structure with an additional carbon in the chain.

Uniqueness: 2-Ethyl-2-methylheptanoic acid is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-ethyl-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCIQOVSDDBEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564200, DTXSID40866147
Record name 2-Ethyl-2-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_40514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-38-3
Record name 2-Ethyl-2-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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